Home > Products > Screening Compounds P17125 > 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 869464-83-5

6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Catalog Number: EVT-3524596
CAS Number: 869464-83-5
Molecular Formula: C19H14N4O2
Molecular Weight: 330.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a non-nucleoside small-molecule inhibitor that disrupts siderophore biosynthesis in Gram-negative bacteria. [] Siderophores are iron chelators produced by microorganisms to acquire iron, crucial for survival, especially in iron-limited environments like a mammalian host. [] This compound acts by inhibiting the adenylating enzyme BasE, a key player in the siderophore biosynthetic pathway of the opportunistic pathogen Acinetobacter baumannii. []

Overview

6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound with significant interest in medicinal chemistry due to its structural similarity to purine bases. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities, including potential applications as kinase inhibitors and in the treatment of various diseases.

Source and Classification

The compound is classified as a heterocyclic aromatic compound, specifically a pyrazolo[3,4-b]pyridine derivative. Its molecular formula is C19H14N4O2C_{19}H_{14}N_{4}O_{2}, and it has a molecular weight of 330.34 g/mol. The structure features multiple aromatic rings and functional groups that contribute to its chemical properties and biological activity .

Synthesis Analysis

Methods

The synthesis of 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions starting from simpler pyrazole derivatives. Common methods include:

  1. Condensation Reactions: Utilizing diphenylhydrazone and pyridine derivatives under controlled conditions to form the pyrazolo framework.
  2. Functional Group Modifications: Subsequent reactions to introduce the phenyl and pyridin-4-ylmethyl substituents, often employing electrophilic aromatic substitution or nucleophilic addition strategies.
  3. Carboxylic Acid Formation: The final step generally involves converting an intermediate into the carboxylic acid form through oxidation or hydrolysis processes .

Technical Details

The synthesis may require specific catalysts or solvents to optimize yields and selectivity, often necessitating purification steps such as recrystallization or chromatography to isolate the desired product.

Molecular Structure Analysis

Data

Key structural data includes:

  • InChI: InChI=1S/C19H14N4O2/c24-19(25)15-10-17(14-4-2-1-3-5-14)22-18-16(15)11-21-23(18)12-13-6-8-20-9-7-13/h1-11H,12H2,(H,24,25)
  • Formal Charge: 0
  • Atom Count: 39
  • Bond Count: 42
    These details provide insights into the electronic structure and potential reactivity of the compound .
Chemical Reactions Analysis

Reactions

6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and heterocycles:

  1. Acid-base Reactions: The carboxylic acid group can act as a proton donor.
  2. Esterification: Reacting with alcohols to form esters under acidic conditions.
  3. Coupling Reactions: Potential for coupling with other nucleophiles or electrophiles due to the presence of multiple reactive sites.

Technical Details

The reactivity can be influenced by the electronic effects of the aromatic rings and substituents, making it a versatile compound for further functionalization in synthetic chemistry .

Mechanism of Action

Process

The mechanism of action for compounds like 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid often involves interaction with specific biological targets such as kinases. The proposed mechanism includes:

  1. Binding Affinity: The compound may bind to ATP-binding sites on kinases due to its structural similarity to ATP.
  2. Inhibition of Kinase Activity: By occupying these sites, it inhibits downstream signaling pathways involved in cell proliferation and survival.

Data

Studies have shown that modifications on the pyrazolo framework can significantly affect binding affinity and selectivity towards different kinase targets, making this compound a candidate for further drug development .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically exists as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Chemical properties relevant to this compound include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo typical reactions associated with carboxylic acids and aromatic compounds.

Relevant data indicates that these properties can influence its applications in biological systems and synthetic methodologies .

Applications

Scientific Uses

6-pheny-l1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several potential applications:

  1. Medicinal Chemistry: Investigated for its role as a kinase inhibitor in cancer therapy.
  2. Biochemical Research: Used as a tool compound in studies involving signal transduction pathways.
  3. Drug Development: Potential lead compound for developing new therapeutics targeting specific kinases associated with various diseases.
Introduction to Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry

Historical Context and Emergence of 1H-Pyrazolo[3,4-b]pyridines as Bioactive Motifs

The pyrazolo[3,4-b]pyridine scaffold, first synthesized by Ortoleva in 1908 via iodine-catalyzed condensation of diphenylhydrazone and pyridine, represents a privileged heterobicyclic system in medicinal chemistry [4]. Over 300,000 unique 1H-pyrazolo[3,4-b]pyridine derivatives have been documented to date, featured in >5,500 scientific references (including 2,400 patents), underscoring their broad chemical and pharmacological significance [4]. This surge in interest stems from the scaffold’s versatile synthetic accessibility and exceptional capacity for diversification at five key positions (N1, C3, C4, C5, C6). By 2022, DrugBank listed 14 1H-pyrazolo[3,4-b]pyridine derivatives in active development stages: 7 experimental, 5 investigational, and 2 approved drugs, reflecting sustained translational potential [4]. Notably, the 1H-tautomer dominates drug design due to its thermodynamic stability—exceeding the 2H-tautomer by ~37 kJ/mol—enabling robust aromatic circulation across both rings critical for target binding [4]. Applications span kinase inhibition, antimicrobial agents, and plant growth regulators, as demonstrated by derivatives like N-[6-(3,5-dimethylpyrazol-1-yl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanoylamide, which significantly enhanced winter wheat yield (8.1%) and grain quality in field trials .

Structural Analogues to Purine Bases: Implications for Molecular Recognition and Target Binding

The 1H-pyrazolo[3,4-b]pyridine core serves as a strategic bioisostere for purine nucleobases (adenine/guanine), mimicking their electronic topography while introducing tailored pharmacophoric features [4] [7]. Key structural parallels include:

  • Isosteric N1-C6 Bond: Mirrors the purine C8-N9 bond, positioning substituents to occupy analogous spatial regions in target binding pockets.
  • Complementary Hydrogen-Bonding Sites: N1 and the pyridine nitrogen replicate the donor/acceptor pattern of purine N7/N9, facilitating recognition by ATP-binding proteins (e.g., kinases) [4].
  • C4-Carboxylic Acid Functionalization: In 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (MW: 330.34 g/mol; SMILES: O=C(O)C1=CC(C2=CC=CC=C2)=NC3=C1N(N3)CC4=CC=NC=C4), the C4-carboxylate introduces a pH-dependent anionic charge and hydrogen-bonding capacity absent in canonical purines [6] [8]. This group markedly alters electrostatic interactions with targets—enhancing solubility for biochemical assays while enabling salt-bridge formation with lysine/arginine residues [3] [7].

Table 1: Structural Comparison of Purine Analogues

FeatureAdenine1H-Pyrazolo[3,4-b]pyridine6-phenyl-1-(pyridin-4-ylmethyl) Derivative
Core Ring SystemPurinePyrazolopyridinePyrazolopyridine with C6-phenyl/N1-(pyridinylmethyl)
H-Bond Donors/Acceptors3 donors, 3 acceptors2–3 donors, 4–5 acceptors+ Carboxylate acceptor/donor
C6 SubstituentH (adenine)Variable (e.g., phenyl)Phenyl (enhanced hydrophobicity)
N1 FunctionalizationRibose in nucleotidesAlkyl/aryl groupsPyridin-4-ylmethyl (extended π-system)

The C6-phenyl ring augments hydrophobic contacts within target pockets, as evidenced in kinase co-crystallization studies, while the N1-(pyridin-4-ylmethyl) group extends π-stacking capabilities beyond typical alkyl substituents [3] [4].

Rationale for N1-Substitution Patterns in Kinase Inhibition and Selectivity

N1-substitution is a critical design element for optimizing target affinity and selectivity, as unsubstituted derivatives exhibit promiscuous binding across multiple kinases [4]. Analysis of >300,000 compounds reveals dominant N1 patterns: methyl (30%), other alkyls (23%), phenyl (15%), and heteroaryls (~5%) [4]. The pyridin-4-ylmethyl group in 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exemplifies a rationally engineered substituent conferring dual advantages:

  • Steric Optimization: Bulky groups like pyridinylmethyl occupy specific hydrophobic regions adjacent to ATP-binding clefts, sterically excluding off-target kinases. This is evidenced by 56.86% of bioactive 2H-isomers incorporating N-heteroaryl groups for selectivity [4].
  • Enhanced Solubility/Interaction Potential: The basic pyridinyl nitrogen improves aqueous solubility (crucial for in vitro assays) and enables salt formation or hydrogen bonding with aspartate/glutamate residues [3].

Table 2: Impact of N1-Substituents on Pyrazolo[3,4-b]pyridine Bioactivity

N1 SubstituentRepresentative TargetsKey EffectsCommercial Availability
MethylCDK2, GSK-3βBaseline affinity; moderate selectivityWide commercial access
PhenylBRAF V600E, Pim-1Improved potency; enhanced π-stackinge.g., sc-357939 (Santa Cruz)
Pyridin-3-ylmethylFLT3, TrkABalanced solubility/selectivityCAS 929974-39-0 [1]
Pyridin-4-ylmethylKinase undisclosed (probable TK)Extended reach in hydrophobic pocket; H-bond capabilityCAS unassigned; 250 mg/$197 [3]

The pyridin-4-ylmethyl group’s linear orientation—contrasting with the angled pyridin-3-ylmethyl isomer—maximizes vectorial engagement with deep cleft residues, a strategy validated in tyrosine kinase inhibitors (TKIs) like those targeting FLT3 or TrkA [1] [4]. Commercial availability of derivatives like 6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (sc-357939) facilitates rapid SAR exploration around N1-heteroarylmethyl motifs [3].

Properties

CAS Number

869464-83-5

Product Name

6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

IUPAC Name

6-phenyl-1-(pyridin-4-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid

Molecular Formula

C19H14N4O2

Molecular Weight

330.3 g/mol

InChI

InChI=1S/C19H14N4O2/c24-19(25)15-10-17(14-4-2-1-3-5-14)22-18-16(15)11-21-23(18)12-13-6-8-20-9-7-13/h1-11H,12H2,(H,24,25)

InChI Key

KCTGBSZXRNRGOD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3CC4=CC=NC=C4)C(=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3CC4=CC=NC=C4)C(=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.